molecular formula C8H6BrNOS B8295154 3-Bromothieno[3,2-b]pyridine-5-methanol

3-Bromothieno[3,2-b]pyridine-5-methanol

Cat. No. B8295154
M. Wt: 244.11 g/mol
InChI Key: RKMXJDHACOIACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromothieno[3,2-b]pyridine-5-methanol is a useful research compound. Its molecular formula is C8H6BrNOS and its molecular weight is 244.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromothieno[3,2-b]pyridine-5-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromothieno[3,2-b]pyridine-5-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

(3-bromothieno[3,2-b]pyridin-5-yl)methanol

InChI

InChI=1S/C8H6BrNOS/c9-6-4-12-7-2-1-5(3-11)10-8(6)7/h1-2,4,11H,3H2

InChI Key

RKMXJDHACOIACY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CS2)Br)N=C1CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a -78° C. solution of the methyl ester (0.388 g, 1.42 mmol) of Step 1 in 5 mL of THF was added DIBAL (3.55 mmol) over 5 min. The reaction mixture was left 30 min after which time the solution was brought to 0° C. and quenched with MeOH. Sodium potassium tartrate solution was added and the mixture extracted with EtOAc. The organic phase was dried over Na2SO4, and the solvent evaporated. The crude oil was purified by flash chromatography on silica with EtOAc:hexane 2:3 to give 0.338 g (98%) of the title alcohol.
Quantity
0.388 g
Type
reactant
Reaction Step One
Name
Quantity
3.55 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
98%

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